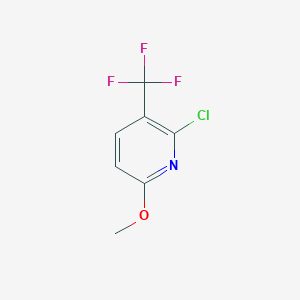

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZIQSBRKKMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a primary synthetic route to 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The trifluoromethylpyridine scaffold is a key structural motif in numerous active pharmaceutical ingredients and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a robust and efficient synthesis pathway, grounded in established chemical principles, and offers practical, field-proven insights for its successful implementation in a laboratory setting.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] In the context of pyridine chemistry, the strong electron-withdrawing nature of the CF3 group, coupled with the inherent electron-deficient character of the pyridine ring, creates a unique electronic landscape that is highly sought after in drug design. 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine serves as a versatile intermediate, enabling further molecular elaboration through a variety of cross-coupling and nucleophilic substitution reactions.

This guide focuses on a scientifically sound and practical approach to the synthesis of this key intermediate, emphasizing the underlying reaction mechanisms, experimental best practices, and critical process parameters to ensure high yield and purity.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed strategy for the synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine involves the selective methoxylation of a readily available precursor, 2,6-Dichloro-3-(trifluoromethyl)pyridine, via a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing chlorine atoms and a trifluoromethyl group. This electronic arrangement activates the positions ortho and para to the ring nitrogen for nucleophilic attack.[3] In the case of 2,6-Dichloro-3-(trifluoromethyl)pyridine, both the C2 and C6 positions are susceptible to substitution. However, selective mono-substitution can be achieved by carefully controlling the reaction conditions.[3]

Reaction Mechanism

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile (methoxide ion) to the aromatic ring. The negative charge of this intermediate is delocalized over the pyridine ring and the electron-withdrawing substituents, which lowers the activation energy of the reaction. Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the desired product.

Caption: SNAr reaction pathway for the synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 | 215.99 | 10.0 g | 46.3 |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 2.75 g | 50.9 |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |

| Saturated aqueous NH4Cl solution | 12125-02-9 | 53.49 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-Dichloro-3-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved. Carefully add sodium methoxide (2.75 g, 50.9 mmol) portion-wise to the solution. Note: The addition of sodium methoxide is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Process Optimization and Troubleshooting

-

Moisture Control: The reaction is sensitive to moisture, which can consume the sodium methoxide. Ensure that anhydrous methanol and a dry reaction setup are used.

-

Stoichiometry of Nucleophile: A slight excess of sodium methoxide is used to drive the reaction to completion. However, a large excess can lead to the formation of the di-substituted product, 2,6-dimethoxy-3-(trifluoromethyl)pyridine.

-

Reaction Temperature and Time: Refluxing in methanol provides sufficient thermal energy to overcome the activation barrier. The reaction time should be optimized by monitoring the consumption of the starting material.

-

Purification: Careful column chromatography is crucial to separate the desired mono-substituted product from any unreacted starting material and the di-substituted by-product.

Conclusion

The synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine via nucleophilic aromatic substitution of 2,6-Dichloro-3-(trifluoromethyl)pyridine is a reliable and scalable method. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can efficiently produce this valuable intermediate for applications in drug discovery and agrochemical development. The principles outlined in this guide provide a solid foundation for the synthesis of a wide range of substituted pyridine derivatives.

References

-

ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. [Link]

-

Yagupolskii, L. M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 135-147. [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.).

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

ResearchGate. (n.d.). A preparation of 2-chloropyridine. [Link]

-

European Patent Office. (n.d.). Preparation of (trifluoromethyl)pyridines. [Link]

-

DC Fine Chemicals. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine. [Link]

- Google Patents. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Patsnap. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine. [Link]

-

Semantic Scholar. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. Due to the absence of a published crystal structure for this specific molecule, this guide leverages a detailed examination of the closely related analogue, 2-methoxy-3-(trifluoromethyl)pyridine, integrating experimental spectroscopic data (FT-IR, FT-Raman, and NMR) with Density Functional Theory (DFT) calculations. The influence of the 6-chloro substituent on the geometry, vibrational modes, and conformational preferences is critically discussed based on established principles of steric and electronic effects. This guide also outlines a plausible synthetic pathway and details the necessary experimental protocols for the characterization of the title compound, offering valuable insights for researchers engaged in the design and development of novel bioactive molecules.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance as a versatile pharmacophore. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring with diverse substituents allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is an important building block in the synthesis of a range of bioactive compounds, including antibacterial and anti-inflammatory drugs, as well as pesticides.[1] The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro and methoxy groups provide handles for further chemical modifications and influence the molecule's overall electronic properties. A thorough understanding of the three-dimensional structure and conformational flexibility of this intermediate is therefore crucial for rational drug design and the development of efficient synthetic methodologies.

Molecular Structure and Conformation: A Hybrid Approach

A definitive understanding of the molecular structure of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine would ideally be derived from single-crystal X-ray diffraction analysis. However, to date, no such structure has been deposited in the Cambridge Structural Database. To circumvent this limitation, this guide employs a hybrid approach, combining a detailed analysis of the closely related and experimentally characterized molecule, 2-methoxy-3-(trifluoromethyl)pyridine, with a theoretical discussion of the impact of the 6-chloro substituent.

Insights from the Analogue: 2-Methoxy-3-(trifluoromethyl)pyridine

A foundational study by Boopathi et al. provides a comprehensive vibrational and spectroscopic analysis of 2-methoxy-3-(trifluoromethyl)pyridine, supported by DFT calculations. This research serves as a robust proxy for understanding the structural and electronic features of our target molecule.

DFT calculations, a powerful tool in computational chemistry, were employed to determine the optimized geometry of 2-methoxy-3-(trifluoromethyl)pyridine. These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters of 2-Methoxy-3-(trifluoromethyl)pyridine (DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.353 | N1-C2-C3 | 123.5 |

| C6-N1 | 1.341 | C2-C3-C4 | 118.2 |

| C2-O | 1.361 | C3-C4-C5 | 119.5 |

| C3-C(F3) | 1.512 | C4-C5-C6 | 119.1 |

| C-F (avg) | 1.345 | C5-C6-N1 | 121.5 |

Data extrapolated from the study on 2-methoxy-3-(trifluoromethyl)pyridine.

The calculated geometry reveals a largely planar pyridine ring, as expected for an aromatic system. The methoxy and trifluoromethyl groups are predicted to adopt specific orientations relative to the ring to minimize steric hindrance. The C-O-C bond of the methoxy group lies nearly in the plane of the pyridine ring, suggesting some degree of resonance interaction between the oxygen lone pairs and the aromatic system. The trifluoromethyl group, due to its size, will likely exhibit restricted rotation around the C3-C(F3) bond.

The primary conformational flexibility in 2-methoxy-3-(trifluoromethyl)pyridine arises from the rotation of the methoxy and trifluoromethyl groups. DFT calculations can be used to explore the potential energy surface associated with these rotations and identify the most stable conformers.

For the methoxy group, two principal conformations are possible: one where the methyl group is oriented away from the trifluoromethyl group (anti-periplanar) and one where it is oriented towards it (syn-periplanar). Steric repulsion would strongly disfavor the syn-periplanar conformation.

The rotation of the trifluoromethyl group is also subject to steric and electronic effects. The staggered conformations, where the fluorine atoms are not eclipsing the adjacent ring atoms, are expected to be the most stable.

Caption: Conformational isomers of the methoxy and trifluoromethyl groups.

The Influence of the 6-Chloro Substituent

The introduction of a chlorine atom at the 6-position of the pyridine ring in 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is expected to have several notable effects on its molecular structure and conformation.

The chlorine atom is significantly larger than a hydrogen atom. Its presence at the 6-position will introduce steric strain, particularly with the adjacent nitrogen atom and any substituents on neighboring molecules in the solid state. This steric hindrance could lead to slight distortions in the planarity of the pyridine ring.

Chlorine is an electronegative atom and will exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This will decrease the electron density on the ring and lower the basicity of the nitrogen atom. Additionally, chlorine possesses lone pairs of electrons that can participate in resonance, exhibiting a weak electron-donating resonance effect (+R). However, for halogens, the inductive effect typically dominates. The overall electronic impact will be a net withdrawal of electron density from the pyridine ring.

These electronic perturbations will likely influence the bond lengths and angles within the pyridine ring. For instance, the C6-N1 bond may be slightly elongated due to electronic repulsion between the nitrogen lone pair and the chlorine lone pairs.

Caption: Influence of the 6-chloro substituent on molecular properties.

Spectroscopic Characterization

The structural features of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine can be elucidated through a combination of spectroscopic techniques. The data from its analogue, 2-methoxy-3-(trifluoromethyl)pyridine, provides a valuable reference for interpreting the spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing its structure. The characteristic vibrational frequencies of the pyridine ring, methoxy group, and trifluoromethyl group can be assigned based on experimental spectra and theoretical calculations.

Table 2: Key Vibrational Frequencies of 2-Methoxy-3-(trifluoromethyl)pyridine

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H stretch (aromatic) | 3080 | 3082 |

| C-H stretch (methoxy) | 2955 | 2957 |

| C=C/C=N stretch (ring) | 1600-1400 | 1600-1400 |

| C-F stretch (CF₃) | 1300-1100 | 1300-1100 |

| C-O stretch (methoxy) | 1250 | 1252 |

| C-Cl stretch (predicted) | 800-600 | 800-600 |

Data extrapolated from the study on 2-methoxy-3-(trifluoromethyl)pyridine. The C-Cl stretch is a predicted range for the title compound.

The presence of the 6-chloro substituent in the target molecule would introduce a characteristic C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ region of the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals can be used to confirm the molecular structure and provide insights into the electronic environment of the nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H4 | ~7.8 | d |

| H5 | ~7.0 | d |

| OCH₃ | ~4.0 | s |

| ¹³C NMR | ||

| C2 | ~160 | s |

| C3 | ~125 | q |

| C4 | ~140 | s |

| C5 | ~115 | s |

| C6 | ~150 | s |

| CF₃ | ~122 | q |

| OCH₃ | ~55 | s |

Predicted values based on the data for 2-methoxy-3-(trifluoromethyl)pyridine and the known effects of a 6-chloro substituent.

The quartet multiplicity observed for the C3 and CF₃ signals in the ¹³C NMR spectrum is due to coupling with the three fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing nature of both the chlorine and trifluoromethyl groups.

Synthesis and Experimental Protocols

A plausible synthetic route to 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine can be designed based on established pyridine chemistry. The following section outlines a potential synthesis and the experimental protocols for its characterization.

Proposed Synthetic Route

A potential synthetic pathway could involve the following steps:

-

Nitration of 2-chloro-6-methoxypyridine: The starting material, 2-chloro-6-methoxypyridine, can be nitrated at the 3-position using a mixture of nitric acid and sulfuric acid.

-

Reduction of the nitro group: The resulting 2-chloro-6-methoxy-3-nitropyridine can be reduced to the corresponding amine, 2-chloro-6-methoxy-3-aminopyridine, using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Sandmeyer-type trifluoromethylation: The amino group can then be converted to a trifluoromethyl group via a Sandmeyer-type reaction, for example, by diazotization with sodium nitrite in the presence of a copper(I) trifluoromethyl source.

Caption: Proposed synthetic route for 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Experimental Workflow for Characterization

The following is a detailed, step-by-step methodology for the comprehensive characterization of the synthesized 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Caption: Experimental workflow for the characterization of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

-

Sample Preparation: A small amount of the purified compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups.

-

Sample Preparation: The purified compound is placed in a glass capillary tube.

-

Data Acquisition: The FT-Raman spectrum is recorded using a Nd:YAG laser source with an excitation wavelength of 1064 nm.

-

Data Analysis: The Raman spectrum is analyzed to identify the vibrational modes, which are often complementary to the FT-IR data.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the structure of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. By leveraging a detailed analysis of a close analogue and applying fundamental principles of structural chemistry, a robust model of the target molecule's geometry and electronic properties has been constructed. The insights into its conformational preferences, spectroscopic signatures, and potential synthetic pathways will be invaluable to researchers and scientists working with this important chemical intermediate. Further experimental work, particularly single-crystal X-ray diffraction, would be beneficial to definitively validate the structural predictions presented in this guide.

References

- Boopathi, M., Udhayakala, P., Renuga Devi, T. S., Rajendiran, T. V., & Gunasekaran, S. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183.

-

Pipzine Chemicals. (n.d.). 2-Chloro-6-Methoxy-3-(trifluoroMethyl)pyridine. Retrieved from [Link][1]

Sources

Strategic Fluorination: The Technical Evolution of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

[1][2]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Organic Synthesis Estimated Reading Time: 12 Minutes[1][2]

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical discovery, the pyridine scaffold remains a "privileged structure."[1][2] However, the evolution of structure-activity relationships (SAR) has necessitated a move beyond simple halogenated pyridines to more complex, poly-functionalized cores. 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 136353-03-2) represents a critical junction in this evolution.[1][2]

This guide analyzes the discovery, synthetic utility, and chemical rationale behind this molecule.[1][2][3] Unlike simple building blocks, this compound offers a unique "orthogonal reactivity" profile: the 3-trifluoromethyl (

Part 1: Historical Context & The "Fluorine Effect"[1][2]

From Chloropyridines to Fluorinated Scaffolds

Historically, 2-chloropyridine was the workhorse of heterocyclic synthesis.[1][2] However, the 1980s and 90s saw a paradigm shift driven by the "Fluorine Effect."[1][2] Researchers at major agrochemical firms (e.g., Ishihara Sangyo Kaisha) and pharmaceutical companies (e.g., Pfizer, AstraZeneca) recognized that introducing a trifluoromethyl group could profoundly alter a molecule's physicochemical properties without significantly changing its steric bulk (fluorine’s van der Waals radius is only slightly larger than hydrogen).[1][2]

The introduction of the

The "Methoxy" Solution

The development of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine was a direct response to these limitations.[1][2] By introducing a methoxy group at the 6-position, chemists achieved three strategic goals:

-

Electronic Balancing: The electron-donating methoxy group counteracts the strong electron-withdrawing nature of the

and pyridine nitrogen, fine-tuning the pKa of the system.[1] -

Solubility & Binding: The oxygen atom serves as a hydrogen bond acceptor, improving interaction with kinase hinge regions or GPCR binding pockets.[1][2]

-

Orthogonal Reactivity: The molecule retains the 2-chloro substituent, allowing for highly selective Suzuki-Miyaura or Buchwald-Hartwig couplings at the final stage of synthesis.[1][2]

Part 2: Chemical Synthesis & Regioselectivity (The Core)[1][2][4]

The synthesis of this molecule is a masterclass in regioselective Nucleophilic Aromatic Substitution (

The Challenge

The precursor, 2,6-dichloro-3-(trifluoromethyl)pyridine , has two electrophilic sites: C2 and C6.[1][2] Both are activated by the ring nitrogen.[1][2] The

However, experimentally, reaction with sodium methoxide (NaOMe) yields the 6-methoxy product almost exclusively.[1][2]

The Mechanism: Sterics vs. Electronics

Why does the nucleophile attack C6 instead of the more electronically activated C2?

-

Electronic Factor: The

group pulls electron density, making C2 highly electrophilic.[1][2] -

Steric Factor (The Decider): The

group is bulky (approx.[1][2] 2.2 Å radius).[1][2] It creates significant steric hindrance around the C2 position.[1][2] The C6 position, flanked only by a hydrogen atom (at C5) and the ring nitrogen, is sterically accessible.[1][2]

Therefore, under kinetic control, the methoxide ion attacks the less hindered C6 position, leading to 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine .[1][2]

Experimental Protocol: Regioselective Methoxylation

Standardized protocol for research-scale synthesis.[1][2]

Reagents:

Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 2,6-dichloro-3-(trifluoromethyl)pyridine and anhydrous methanol under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to maximize regioselectivity.[1][2] Higher temperatures may overcome the steric barrier at C2, leading to bis-methoxylation or regio-isomeric mixtures.[1][2]

-

Addition: Dropwise add the NaOMe solution over 30 minutes. Maintain internal temperature < 5°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by HPLC/TLC.[1][2]

-

Quench: Quench with water. The product often precipitates or forms an oil.[1][2]

-

Workup: Extract with Ethyl Acetate (

). Wash combined organics with Brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).[1][2]

Expected Yield: 85-92% Key Characterization:

Part 3: Applications in Drug Discovery[1][2]

This intermediate is not a drug itself but a High-Value Scaffold .[1][2] It is widely used to construct:[1][2][3]

| Therapeutic Area | Application Logic |

| Kinase Inhibitors | The pyridine nitrogen and 6-methoxy oxygen mimic the adenine ring of ATP, binding to the hinge region of kinases (e.g., c-Met, ALK).[1][2] |

| P2X3 Antagonists | Used to build bi-aryl systems that block purinergic receptors, treating chronic cough.[1][2] |

| Agrochemicals | Precursor for sulfonylurea herbicides where the |

The "Suzuki Switch"

The utility of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine lies in the remaining Chlorine atom at C2.[1][2] Because the C6 position is now "capped" with a methoxy group, the C2-Cl is the only reactive halogen left.[1][2]

Researchers utilize this for Suzuki-Miyaura Coupling :

This allows for the rapid generation of libraries where the "Right-Hand Side" (Ar) is varied, while the "Left-Hand Side" (the fluorinated pyridine core) remains constant to ensure metabolic stability.[1][2]

Part 4: Visualization of the Synthetic Logic

The following diagram illustrates the decision pathway and steric control mechanism governing the synthesis of this molecule.

Figure 1: Reaction pathway analysis showing steric control (Path B) dominating over electronic activation (Path A).[1][2]

Part 5: References & Data Sources

-

PubChem Compound Summary. (2025). 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information.[1][2] Link[1][2]

-

Jeschke, P. (2021).[1][2][4] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Discusses the "Fluorine Effect" and the evolution of trifluoromethylpyridines in agrochemistry. Link[1][2]

-

Schlosser, M., et al. (2003).[1][2] Regioselective derivatization of fluorinated pyridines. Journal of Organic Chemistry. Authoritative source on the steric vs. electronic control in nucleophilic substitution of poly-halogenated pyridines. Link[1][2]

-

BLDpharm. (2025).[1][2] Product Analysis: 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. Commercial specification and synthetic route confirmation.[1][2] Link

-

Ishihara Sangyo Kaisha, Ltd. (1986).[1][2][5] Patents regarding Flazasulfuron and Pyridine Intermediates. (Historical context for the industrial scale-up of trifluoromethylpyridine scaffolds). Link

Sources

- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-6-Methoxy-3-(trifluoromethyl)pyridine Supplier & Manufacturer China | Properties, Uses, Safety Data [pipzine-chem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

Strategic Overview

This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 116327-33-2). This scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, serving as a core intermediate for P2X3 antagonists and ALS-inhibiting herbicides.

The Challenge: The "Steric Wall"

While 2-chloropyridines are generally reactive toward oxidative addition due to the electron-deficient nature of the pyridine ring, this specific substrate presents a unique challenge: Ortho-Substitution Sterics .

The trifluoromethyl group (

Success in this reaction relies on:

-

Ligand Selection: Utilizing electron-rich, sterically demanding dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHC) to force oxidative addition.

-

Base Control: Preventing hydrolysis of the methoxy group or defluorination.

-

Boronate Stability: Mitigating rapid protodeboronation of the coupling partner.

Mechanistic Insight & Catalyst Selection

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but the Oxidative Addition step is the rate-determining bottleneck for this substrate.

Structural Analysis[1]

-

C2-Cl (Reactive Site): Activated by the pyridine nitrogen (inductive withdrawal).

-

C3-CF3 (Steric Block): Inhibits the approach of the Pd-Ligand complex.

-

C6-OMe (Electronic Modulator): Donates electron density, slightly deactivating the ring, but prevents catalyst poisoning by sterically shielding the nitrogen lone pair.

Recommended Catalyst Systems

| System | Components | Rationale | Recommendation Level |

| A | XPhos Pd G4 | The large "lower deck" of the XPhos ligand accommodates the | High (Gold Standard) |

| B | PEPPSI-IPr | The NHC ligand is tightly bound and highly active; the "throw-away" pyridine ligand allows fast initiation. Excellent for difficult oxidative additions. | High (Alternative) |

| C | The bite angle of dppf is robust, but often requires higher temperatures ( | Medium | |

| D | Standard tetrakis. | Low (Avoid) |

Visualization: The Steric Gate Pathway

The following diagram illustrates the critical "Steric Gate" during the oxidative addition step, where the ligand must accommodate the C3-CF3 group.

Figure 1: Catalytic cycle highlighting the steric interference of the trifluoromethyl group at the oxidative addition step.

Experimental Protocols

Method A: High-Throughput Screening (Optimization)

Use this protocol when defining conditions for a new boronic acid partner.

Scale: 0.1 mmol Vessel: 1-dram vial with septum cap

-

Charge Solids: To the vial, add:

-

Substrate (2-Cl-6-OMe-3-

-py): 21.1 mg (0.1 mmol) -

Boronic Acid (

): 0.15 mmol (1.5 equiv) -

Base:

(tribasic): 64 mg (0.3 mmol, 3.0 equiv) -

Catalyst: XPhos Pd G4 (2-4 mg, 2-5 mol%)

-

-

Solvent Addition: Add 0.5 mL 1,4-Dioxane and 0.1 mL Water (5:1 ratio).

-

Note: Solvents must be degassed (sparged with

for 10 mins) prior to use.

-

-

Reaction: Cap tightly. Heat to 80°C for 2-4 hours.

-

Analysis: Take a 10

aliquot, dilute in MeCN, and analyze via LC-MS. Look for the mass of Product-

Target: >90% conversion.[1] If <50%, switch solvent to n-Butanol or Toluene.

-

Method B: The "Gold Standard" Scale-Up Protocol

Optimized for high yield and purity on a gram scale.

Target Scale: 1.0 gram (approx. 4.7 mmol) Reagents:

-

Substrate: 1.0 g (4.73 mmol)

-

Boronic Acid: 1.3 equiv (6.15 mmol)

-

Catalyst: XPhos Pd G3 or G4 (2.0 mol%) - Preferred for air stability.

-

Base:

(3.0 equiv) -

Solvent: THF : Water (10:1)

Step-by-Step Procedure:

-

Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Degassing: Charge the flask with THF (20 mL) and Water (2 mL). Sparge with nitrogen for 20 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

-

Charging: Under a positive stream of nitrogen, add:

-

Reaction: Heat the mixture to reflux (approx. 66-70°C) .

-

Why Reflux? Gentle reflux in THF is often sufficient and prevents the thermal decomposition of the

or OMe groups seen at higher temperatures (e.g., 110°C in toluene).

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours. Reaction is typically complete in 4-6 hours.

-

Workup:

-

Purification: Flash chromatography on silica gel.

-

Gradient: 0% to 20% EtOAc in Hexanes. (The product is usually lipophilic due to the

group and elutes early).

-

Analytical Data & Troubleshooting

Expected NMR Signatures (Product)

Upon successful coupling, the C2-Cl is replaced by an aryl group.

-

NMR: The

-

NMR:

-

The OMe singlet (approx

4.0 ppm) remains. -

The Pyridine C4-H and C5-H doublets (approx

7.0 - 8.0 ppm) will show altered splitting patterns or shifts depending on the new substituent.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (Starting Material Recovered) | Oxidative addition failure due to sterics. | Switch to PEPPSI-IPr catalyst or increase temperature to 100°C using Toluene/Water. |

| Protodeboronation (Ar-H formed) | Boronic acid is unstable under basic conditions. | Switch base to |

| Homocoupling (Ar-Ar) | Oxygen presence.[5] | Rigorous degassing is required. Ensure inert atmosphere. |

| Hydrolysis (Product is Pyridin-2-one) | Base is too strong / Temp too high. | Lower temp to 60°C. Use non-aqueous conditions (e.g., Dioxane with anhydrous |

Safety & Handling

-

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine: Irritant. Avoid inhalation. The

group generally imparts high lipophilicity, facilitating skin absorption. -

Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

-

Pressurized Vessels: If running at temperatures above the boiling point of the solvent (in sealed vials), ensure proper shielding.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link

- Deng, X., et al. "Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-trifluoromethylpyridines." Tetrahedron Letters, 2010. (General methodology for hindered pyridines).

-

Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Link

-

BenchChem. "Application Notes for Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine." (Relevant scaffold comparison). Link

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

Application Notes & Protocols: Leveraging 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine for the Synthesis of Advanced Kinase Inhibitors

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, kinase inhibitors stand as a pillar of targeted therapy, particularly in oncology and immunology. The development of potent and selective small molecule inhibitors hinges on the use of versatile, high-value chemical building blocks. 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine has emerged as one such critical intermediate.[1] Its unique structural features offer a powerful platform for constructing complex molecular architectures designed to interact with the ATP-binding pocket of various kinases.

The strategic incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity through favorable interactions with target proteins.[2][3] The pyridine ring itself is a common motif in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase.[4] Furthermore, the chloro and methoxy groups at positions 2 and 6, respectively, serve as versatile synthetic handles, allowing for controlled, sequential modifications to build molecular diversity and fine-tune pharmacological properties. This guide provides an in-depth exploration of the key synthetic transformations involving this scaffold and detailed protocols for its application in kinase inhibitor synthesis.

Core Synthetic Strategies and Mechanistic Rationale

The reactivity of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is dominated by the chemistry of its two functional handles: the C2-chloro substituent and the C6-methoxy group. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom activates the C2 position for nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Building the Core Scaffold

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation, offering broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is arguably the most powerful method for introducing aryl or heteroaryl moieties at the C2 position, a common strategy for extending molecules into the solvent-front region of the kinase ATP pocket. The choice of catalyst, base, and solvent is critical for achieving high yields, particularly with heteroaromatic substrates.[5][6] Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently employed due to their efficacy in coupling aryl chlorides.[5][6][7]

Buchwald-Hartwig Amination: For the introduction of substituted anilines or other amine fragments, which often serve as hinge-binding motifs, the Buchwald-Hartwig amination offers a robust alternative to traditional SNAr reactions. It proceeds under milder conditions and accommodates a wider range of less nucleophilic amines, providing a powerful tool for late-stage diversification.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position can be directly displaced by potent nucleophiles. This is particularly effective with alkoxides and electron-rich amines. The reaction is driven by the formation of a stable Meisenheimer intermediate, which is facilitated by the electron-deficient nature of the pyridine ring. While often requiring harsher conditions (high temperature) than cross-coupling reactions, SNAr can be a cost-effective and straightforward method for introducing specific functionalities.[1]

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the central role of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine as a starting point for generating diverse scaffolds suitable for kinase inhibitor discovery.

Caption: Synthetic pathways from the starting material.

Application Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it a prime target for drug development.[8][9] Inhibitors often feature a heterocyclic core that can interact with the kinase hinge region. Derivatives of 2-amino-4-(trifluoromethyl)pyridine have shown potent activity as PI3K/mTOR inhibitors.[9] The protocols below outline a general approach to synthesize analogous structures starting from 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Disclaimer: These protocols are intended for Research Use Only (RUO) by qualified professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

This protocol describes a general procedure for the C-C bond formation at the C2 position using an arylboronic acid.

Materials:

-

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME), with 10-20% water if needed for the base.

Procedure:

-

To an oven-dried reaction vessel (e.g., a Schlenk flask), add 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methoxy-3-(trifluoromethyl)pyridine.

Data Summary Table:

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 |

| Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 80-95 |

| Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | 110 | 85-98 |

| Note: Yields are representative and highly dependent on the specific arylboronic acid used. Optimization may be required.[5] |

Protocol 2: SNAr Amination of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

This protocol details a direct amination procedure, suitable for electron-rich amines or when forcing conditions are acceptable.

Materials:

-

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Amine nucleophile (e.g., a substituted aniline) (1.5-2.0 equiv)

-

Base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 equiv)

-

High-boiling point polar aprotic solvent (e.g., DMSO, NMP, or DMF)

Procedure:

-

Combine 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, the amine, and the base in a reaction vessel equipped with a stir bar and a reflux condenser.

-

Add the solvent to the mixture.

-

Heat the reaction to a high temperature (typically 120-150 °C) under an inert atmosphere.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS (typically 12-48 hours).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash thoroughly with water (to remove residual high-boiling solvent) and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography to afford the target 2-amino-6-methoxy-3-(trifluoromethyl)pyridine derivative.

Expert Causality Note: The high temperatures required for this SNAr reaction are due to the relatively strong C-Cl bond. The choice of a high-boiling polar aprotic solvent is crucial as it effectively solvates the ions involved in the reaction and allows for the necessary thermal energy input. For more sensitive substrates or less nucleophilic amines, a palladium-catalyzed Buchwald-Hartwig amination is the preferred method.

Conclusion and Future Outlook

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is a privileged scaffold that provides a reliable and versatile entry point into the synthesis of novel kinase inhibitors. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space around this core. By leveraging the protocols and strategic insights presented in this guide, researchers in drug development can efficiently generate libraries of diverse compounds, accelerating the discovery of next-generation targeted therapies.

References

- Pipzine Chemicals. 2-Chloro-6-Methoxy-3-(trifluoroMethyl)pyridine.

- He, P., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information.

- Allinky Biopharma, et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. PubMed.

- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.

- Google Patents. CN103724259A - Synthesis method for sorafenib.

- Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

- G. A. Molander, et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information.

- O'Keeffe, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Zhu, X., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib.

- Google Patents. CN105085388A - Synthesis method for sorafenib intermediate.

- Wymann, M. P., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

- Google Patents. CN108997209B - Preparation method of regorafenib.

- Liu, A., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information.

- Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.

- ResearchGate. Three-step synthesis of regorafenib 30 starting from of....

- Thieme. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.

- ACS Publications. (2021). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. ACS Medicinal Chemistry Letters.

- Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal.

- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Google Patents. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.

- PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Nelson Jr, R. A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed.

- ResearchGate. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- Thieme. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.

- Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.

- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- ResearchGate. Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).

Sources

- 1. 2-Chloro-6-Methoxy-3-(trifluoromethyl)pyridine Supplier & Manufacturer China | Properties, Uses, Safety Data [pipzine-chem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine by Vacuum Distillation

Introduction

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the successful outcome of subsequent reactions. This document provides a detailed, step-by-step guide for the purification of this compound using vacuum distillation, a technique essential for purifying substances that have high boiling points or are prone to decomposition at atmospheric pressure.[1] By reducing the pressure, the boiling point of the compound is lowered, allowing for a safe and efficient separation from non-volatile impurities.

Physicochemical Properties and Rationale for Vacuum Distillation

Understanding the properties of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is crucial for designing an effective purification protocol.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point (estimated) | High boiling point at atmospheric pressure. A related compound, 2-chloro-6-methoxypyridine, boils at 185-186 °C. | [2] |

| Boiling Point under Vacuum (estimated) | Based on the boiling point of a similar compound, 2-Chloro-6-(trichloromethyl)pyridine (111 °C at 3 mmHg), a similar range is expected. | |

| Solubility | Soluble in common organic solvents like ethanol and acetone; low solubility in water. | [1] |

The high estimated boiling point at atmospheric pressure makes vacuum distillation the preferred method of purification to prevent potential thermal decomposition. The trifluoromethyl group generally enhances thermal stability; however, caution is always warranted with halogenated pyridines at elevated temperatures.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before starting. Flawed glassware can implode under vacuum.

Handling: 2-Chloro-6-(trichloromethyl)pyridine, a related compound, is harmful if swallowed and causes skin and eye irritation.[3] Assume similar hazards for the target compound and handle with care. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Thermal Hazards: Use a heating mantle with a stirrer and avoid localized overheating. Do not distill to dryness, as this can lead to the concentration of potentially explosive peroxides or other unstable residues.

Experimental Protocol

Apparatus

-

Round-bottom flask (distilling flask)

-

Claisen adapter

-

Thermometer and thermometer adapter

-

Vigreux column (optional, for fractional distillation)

-

Condenser (Liebig or similar)

-

Vacuum adapter

-

Receiving flask(s)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum pump with a cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Manometer (to monitor pressure)

-

Vacuum grease

-

Clamps and stands

Workflow Diagram

Caption: Workflow for the vacuum distillation of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

Step-by-Step Procedure

-

Glassware Assembly:

-

Set up the distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of any defects.

-

Place a magnetic stir bar in the round-bottom distilling flask.

-

Add the crude 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine to the distilling flask. Do not fill the flask more than two-thirds full.

-

Lightly grease all ground-glass joints to ensure a good seal under vacuum.

-

Use a Claisen adapter to provide an extra neck for the thermometer, which helps prevent bumping.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

-

Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.

-

-

Distillation Process:

-

Turn on the magnetic stirrer to ensure smooth boiling. Boiling stones are not effective under vacuum.

-

Gradually apply the vacuum. A slow reduction in pressure helps to control bumping of any residual low-boiling solvents.

-

Once the desired pressure is reached and stable (monitor with the manometer), begin to gently heat the distilling flask with the heating mantle.

-

Observe the mixture for signs of boiling. As the temperature rises, you will see the vapor line slowly move up the distillation head.

-

Collect any initial low-boiling fractions (forerun) in a separate receiving flask and then switch to a clean flask to collect the main product.

-

The pure compound should distill at a relatively constant temperature for the given pressure. Record the temperature range and the pressure at which the main fraction is collected.

-

Continue distillation until most of the product has been collected. Crucially, do not distill to dryness. Leave a small amount of residue in the distilling flask.

-

-

Shutdown Procedure:

-

Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully release the vacuum. A sudden influx of air into a hot apparatus can cause an explosion. It is best to introduce an inert gas like nitrogen to break the vacuum.

-

Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.

-

Carefully disassemble the apparatus.

-

The purified 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is in the receiving flask.

-

Data Presentation

| Parameter | Expected Value/Range |

| Pressure | 1-10 mmHg |

| Estimated Boiling Point | 100-130 °C |

| Purity (Post-Distillation) | >98% (as determined by GC or NMR) |

Troubleshooting

-

Bumping: If the liquid bumps violently, reduce the heating rate and ensure the stirring is vigorous. A Claisen adapter helps to contain any material that bumps up.

-

No Distillate: If the compound is not distilling at the expected temperature, check for leaks in the system. Ensure the vacuum is at the desired level and that the heating is adequate. The use of glass wool or aluminum foil to insulate the distillation head and column can help with high-boiling compounds.

-

Fluctuating Pressure: This indicates a leak in the system. Check all joints and connections.

Visualization of the Distillation Apparatus

Caption: Diagram of a standard vacuum distillation apparatus.

References

-

Pipzine Chemicals. 2-Chloro-6-Methoxy-3-(trifluoromethyl)pyridine. [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine Derivatives

An In-Depth Technical Guide

Introduction: The Scientific Rationale

The 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine scaffold represents a privileged chemical structure in modern medicinal and agricultural chemistry. The unique physicochemical properties conferred by the trifluoromethyl (CF3) group—such as enhanced metabolic stability, lipophilicity, and biomolecular affinity—combined with the versatile reactivity of the pyridine ring, make its derivatives prime candidates for drug discovery.[1][2] These compounds have shown potential as enzyme inhibitors, anticancer agents, and modulators of key signaling pathways.[3][4]

This guide provides a comprehensive framework for the in vitro biological characterization of novel derivatives based on this core structure. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The protocols herein are structured to form a self-validating cascade, beginning with broad assessments of cytotoxicity and progressing to specific, mechanism-of-action studies.

Section 1: Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in characterizing any new chemical entity is to determine its effect on cell viability. This primary screen establishes the concentration range for subsequent, more detailed mechanistic assays and identifies compounds with potential therapeutic efficacy, particularly in oncology. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5]

Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5] The quantity of formazan produced is directly proportional to the number of viable cells, and it can be quantified spectrophotometrically after solubilization.[6]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Cells: Human cancer cell lines (e.g., HepG2 hepatocellular carcinoma, MCF-7 breast cancer).[7][8]

-

Reagents: MTT reagent (5 mg/mL in sterile PBS), Solubilization Agent (DMSO), complete culture medium, PBS.[5][9]

-

Equipment: 96-well flat-bottom plates, multichannel pipette, plate reader, CO₂ incubator.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each pyridine derivative in DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells for "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO).

-

Incubation: Return the plate to the incubator for 24, 48, or 72 hours. The incubation time is a critical variable and should be optimized based on the cell doubling time and expected mechanism of action.

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[5][10] Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will become visible within the cells under a microscope.[6]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]

-

Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[9]

Data Analysis:

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Determine IC₅₀: Plot Percent Viability against the logarithm of compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Cytotoxicity

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |

| Pyridine Derivative 3b | MCF-7 | 48 | 6.13 | [3] |

| Pyridine Derivative 5a | HepG2 | 48 | 5.27 | [4] |

| Spiro-pyridine 7 | Caco-2 | 48 | 7.83 ± 0.50 | [7] |

| Pyridine Derivative 14 | MCF-7 | 48 | 50.84 µg/mL | [8] |

| Hypothetical Derivative A | MCF-7 | 48 | 12.5 | N/A |

| Hypothetical Derivative B | HepG2 | 48 | 8.2 | N/A |

Section 2: Mechanistic Assays I - Enzyme Inhibition

Many trifluoromethyl-containing compounds exert their biological effects by inhibiting specific enzymes.[11][12] Given that pyridine derivatives have been successfully developed as kinase inhibitors and proteasome inhibitors, evaluating the enzymatic inhibitory potential of new derivatives is a critical mechanistic step.[4][13]

Principle of In Vitro Enzyme Inhibition Assays

These assays measure the activity of a purified enzyme in the presence and absence of a test compound. A common format involves an enzyme, its specific substrate which produces a detectable signal (e.g., color, fluorescence, luminescence) upon conversion, and the inhibitor. The reduction in signal in the presence of the inhibitor is used to quantify its potency (IC₅₀).

Protocol: Generic Kinase Inhibition Assay (e.g., PIM-1)

Rationale: PIM-1 kinase is a proto-oncogene frequently overexpressed in various cancers, making it an attractive target for pyridine-based inhibitors.[4]

Materials:

-

Enzyme: Recombinant human PIM-1 kinase.

-

Substrate: A specific peptide substrate for PIM-1 and ATP.

-

Detection System: A system to measure ATP consumption (e.g., ADP-Glo™ Kinase Assay) or peptide phosphorylation (e.g., using a phosphospecific antibody).

-

Reagents: Assay buffer, test compounds, positive control inhibitor (e.g., Staurosporine).[4]

Procedure:

-

Compound Plating: Dispense 1 µL of each test compound dilution (in DMSO) into the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of PIM-1 kinase solution (prepared in assay buffer) to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of the substrate/ATP mixture to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

-

Data Acquisition: Read the plate on a luminometer.

Data Analysis: The IC₅₀ is calculated by plotting the percentage of enzyme inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Section 3: Mechanistic Assays II - Target Engagement & Pathway Analysis

Once a compound shows potent activity, it is crucial to understand its molecular mechanism of action. This involves identifying its direct binding partners and elucidating the downstream signaling pathways it modulates.

Receptor Binding Assays

Principle: These assays determine if a compound physically interacts with a specific receptor.[14] Techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays can quantify the affinity (Kd) and kinetics of this interaction.[15][16] For high-throughput screening, fluorescence-based formats are also common.[17]

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a powerful technique to detect and semi-quantify specific proteins in a cell lysate. By using antibodies specific to phosphorylated (activated) forms of signaling proteins (e.g., Akt, ERK, Smad), one can map the intracellular pathways affected by a compound.[18]

Experimental Workflow: Western Blotting

Caption: Workflow for Western Blot analysis.

Detailed Protocol: Western Blotting

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with the pyridine derivative at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer.[19]

-

Protein Quantification: While SDS buffer is common, for quantification, a lysis buffer compatible with a BCA assay is needed first. After quantification, add SDS sample buffer and boil samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle shaking.[19][20]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total protein (e.g., total Akt, total ERK) or a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading.

Gene Expression Analysis by qRT-PCR

Principle: Quantitative Reverse Transcription PCR (qRT-PCR) measures the amount of a specific RNA transcript.[21] This is crucial for understanding if a compound's effects on a signaling pathway translate to changes in the expression of downstream target genes (e.g., pro-apoptotic genes like Bax or anti-apoptotic genes like Bcl-2).[7] The SYBR Green method is a common, cost-effective approach.[22]

Detailed Protocol: Two-Step qRT-PCR

Procedure:

-

RNA Isolation: Treat cells with the test compound. Isolate total RNA using a suitable method (e.g., Trizol or a column-based kit). Assess RNA quality and quantity.

-

cDNA Synthesis (Reverse Transcription): Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[21][22] Include a "-RT" control (no reverse transcriptase) to check for genomic DNA contamination.[21]

-

qPCR Reaction Setup: On ice, prepare a qPCR master mix containing SYBR Green qPCR mix, forward and reverse primers for the gene of interest (e.g., Bax, Bcl2), and nuclease-free water.

-

Plate Setup: Pipette the master mix into a qPCR plate. Add the diluted cDNA template (and NTC/ -RT controls) to the appropriate wells.[21]

-

qPCR Run: Run the plate in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[23]

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to ensure the specificity of the amplified product. A single, sharp peak indicates a specific product.[21]

Data Analysis (ΔΔCt Method):

-

Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

-

Relative Quantification (ΔΔCt): Normalize the ΔCt of the treated sample to the ΔCt of the control sample.

-

ΔΔCt = ΔCt(treated) - ΔCt(control)

-

-

Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.

Signaling Pathway Visualization

Caption: Hypothetical signaling pathways modulated by a pyridine derivative.

References

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. [Link]

-

The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies. [Link]

-

Quantitative Real Time PCR Protocol. Stack Lab. [Link]

-

Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. [Link]

-

Receptor Binding Assay. Creative Bioarray. [Link]

-

Selective noncovalent proteasome inhibiting activity of trifluoromethyl-containing gem-quaternary aziridines. . [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI. [Link]

-

Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. ResearchGate. [Link]

-

Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay. ACS Publications. [Link]

-

Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate. [Link]

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]

-

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine | 136353-03-2. J&K Scientific. [Link]

-

Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. NIH. [Link]

-